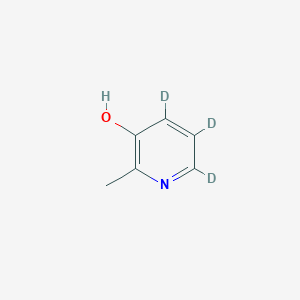
4,5,6-Trideuterio-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trideuterio-2-methylpyridin-3-ol is a deuterated derivative of 2-methylpyridin-3-ol Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 4, 5, and 6 in the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trideuterio-2-methylpyridin-3-ol typically involves the deuteration of 2-methylpyridin-3-ol. One common method is the exchange reaction using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas or deuterium oxide. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trideuterio-2-methylpyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4,5,6-Trideuterio-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trideuterio-2-methylpyridin-3-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of deuterium atoms can influence the compound’s stability, reactivity, and overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme binding sites in biological studies or reaction intermediates in chemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridin-3-ol: The non-deuterated parent compound.
4,5,6-Trideuterio-2-methylpyridine: A similar compound without the hydroxyl group.
2-Methylpyridin-3-amine: An amine derivative with different reactivity and applications.
Uniqueness
4,5,6-Trideuterio-2-methylpyridin-3-ol is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the compound’s stability, making it suitable for long-term studies and industrial applications.
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
112.14 g/mol |
Nombre IUPAC |
4,5,6-trideuterio-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i2D,3D,4D |
Clave InChI |
AQSRRZGQRFFFGS-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])C)O)[2H] |
SMILES canónico |
CC1=C(C=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



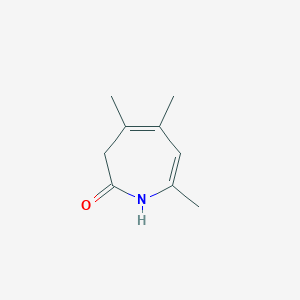
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
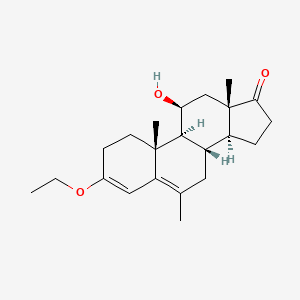
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
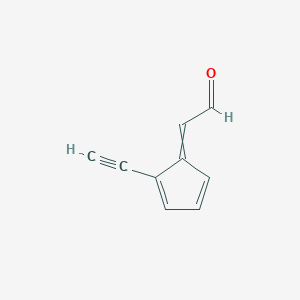
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
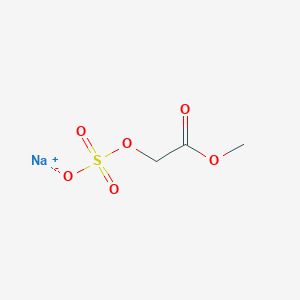
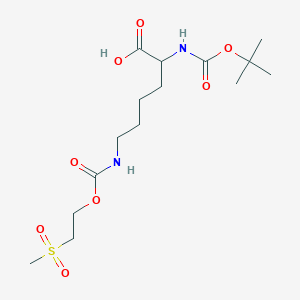
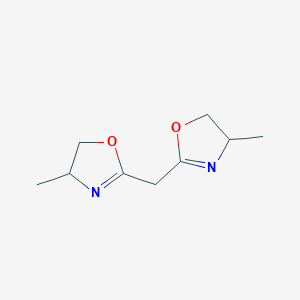

![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
